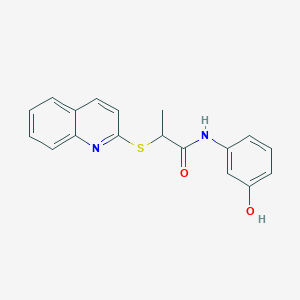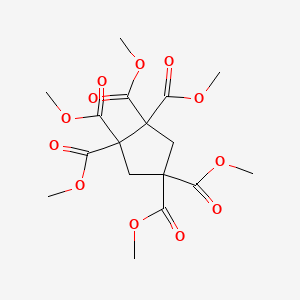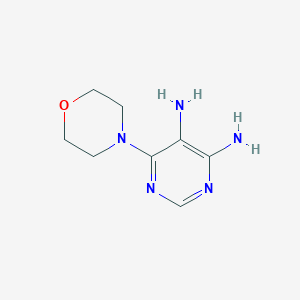
4-propoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide, also known as PPNDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPNDS belongs to the class of sulfonamides and has a naphthalene ring structure with a pyridine moiety attached to it.
Mecanismo De Acción
4-propoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide binds to metal ions through its pyridine moiety, leading to a change in its fluorescence intensity. The binding of this compound to metal ions has been shown to be reversible, making it a useful tool for monitoring metal ion concentrations in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant adverse effects on biological systems. It has been used in the study of metal ion homeostasis and the role of metal ions in various biological processes such as protein folding and enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-propoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide is a highly sensitive and specific fluorescent probe for the detection of metal ions. It has a low detection limit and can be used in a wide range of biological systems. However, its use is limited to in vitro experiments as it cannot penetrate biological membranes.
Direcciones Futuras
1. Development of 4-propoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide-based biosensors for the detection of biomolecules in vivo.
2. Investigation of the role of metal ions in disease states using this compound as a tool.
3. Development of this compound analogs with improved properties for use in biological systems.
4. Exploration of the potential of this compound in the field of nanotechnology for the development of metal ion-based sensors and devices.
Métodos De Síntesis
4-propoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-propoxy-N-(4-pyridinylmethyl)-1-naphthalenamine with sulfuryl chloride and then treating the resulting product with sodium hydroxide. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
4-propoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide has been widely used in scientific research due to its ability to act as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been used in the development of biosensors for the detection of biomolecules and in the study of protein-ligand interactions.
Propiedades
IUPAC Name |
4-propoxy-N-(pyridin-4-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-24-18-7-8-19(17-6-4-3-5-16(17)18)25(22,23)21-14-15-9-11-20-12-10-15/h3-12,21H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMQCLJQXLDYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)


![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)

![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)

![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)